molecular formula C9H13N3O B13625881 2-Amino-4-(pyridin-4-yl)butanamide

2-Amino-4-(pyridin-4-yl)butanamide

Cat. No.: B13625881
M. Wt: 179.22 g/mol
InChI Key: QVDFPULQNPLKDH-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-4-yl)butanamide is an organic compound that belongs to the class of amino acid derivatives It features a butanamide backbone with an amino group at the second position and a pyridinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyridin-4-yl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and 2-aminobutyric acid.

    Formation of Intermediate: The initial step involves the condensation of 4-pyridinecarboxaldehyde with 2-aminobutyric acid under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridinyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted pyridinyl derivatives.

Scientific Research Applications

2-Amino-4-(pyridin-4-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of amino acid derivatives with biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(pyridin-3-yl)butanamide: Similar structure but with the pyridinyl group at the third position.

    2-Amino-4-(pyridin-2-yl)butanamide: Similar structure but with the pyridinyl group at the second position.

    2-Amino-4-(pyrimidin-4-yl)butanamide: Similar structure but with a pyrimidinyl group instead of a pyridinyl group.

Uniqueness

2-Amino-4-(pyridin-4-yl)butanamide is unique due to its specific positioning of the pyridinyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4-pyridin-4-ylbutanamide

InChI

InChI=1S/C9H13N3O/c10-8(9(11)13)2-1-7-3-5-12-6-4-7/h3-6,8H,1-2,10H2,(H2,11,13)

InChI Key

QVDFPULQNPLKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCC(C(=O)N)N

Origin of Product

United States

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